methyl 4-{[4-(dimethylamino)phenyl]amino}-8-fluoroquinoline-2-carboxylate
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Overview
Description
Methyl 4-{[4-(dimethylamino)phenyl]amino}-8-fluoroquinoline-2-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with a dimethylamino group and a fluoro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[4-(dimethylamino)phenyl]amino}-8-fluoroquinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)aniline with 8-fluoroquinoline-2-carboxylic acid under acidic conditions. The reaction is often catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[4-(dimethylamino)phenyl]amino}-8-fluoroquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with new functional groups replacing the fluoro group.
Scientific Research Applications
Methyl 4-{[4-(dimethylamino)phenyl]amino}-8-fluoroquinoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which methyl 4-{[4-(dimethylamino)phenyl]amino}-8-fluoroquinoline-2-carboxylate exerts its effects is primarily through its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting cell division. Additionally, it can interact with various enzymes and proteins, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler analog without the dimethylamino and fluoro substituents.
8-Fluoroquinoline: Lacks the dimethylamino group but retains the fluoro substitution.
4-(Dimethylamino)aniline: Contains the dimethylamino group but lacks the quinoline core.
Uniqueness
Methyl 4-{[4-(dimethylamino)phenyl]amino}-8-fluoroquinoline-2-carboxylate is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both the dimethylamino and fluoro groups enhances its ability to interact with biological targets and increases its potential as a versatile compound in various research applications.
Properties
IUPAC Name |
methyl 4-[4-(dimethylamino)anilino]-8-fluoroquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c1-23(2)13-9-7-12(8-10-13)21-16-11-17(19(24)25-3)22-18-14(16)5-4-6-15(18)20/h4-11H,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWZZYFTYIUJIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=CC(=NC3=C2C=CC=C3F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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